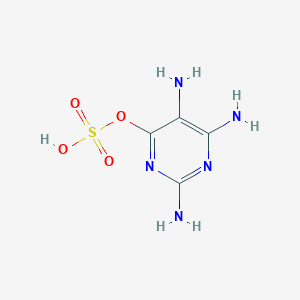

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5,6-triaminopyrimidin-4-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O4S/c5-1-2(6)8-4(7)9-3(1)13-14(10,11)12/h5H2,(H,10,11,12)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUGBKWOBAOTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1OS(=O)(=O)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862708 | |

| Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-02-7 | |

| Record name | 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, also known as 2,4,5-triamino-6-hydroxypyrimidine sulfate, is a pyrimidine derivative with significant applications in chemical synthesis and potential biological activities. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological roles. It is intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₅O₄S | [1] |

| Molecular Weight | 239.21 g/mol | [2][3] |

| CAS Number | 1603-02-7 | [1][2] |

| Alternate CAS Number | 35011-47-3 | [4] |

| Melting Point | >300 °C | [1][2][3] |

| Appearance | Off-white to yellow or beige, odorless powder | [1][2] |

| Solubility | Soluble in DMSO. Stable in water for up to 24 hours when mixed with a suitable antioxidant.[2][5] | [2][5] |

| pKa | 4.24 ± 0.10 (Predicted) | [6] |

| UV-Vis Spectrum (at pH 7) | λmax 208nm (ε = 15177) and 262 nm (ε = 4524) | [2][7] |

Synthesis

The primary route for the synthesis of this compound is through the reduction of a nitrosated pyrimidine precursor.

Synthesis from 2,4-diamino-6-hydroxy-5-nitroso pyrimidine

A common method involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine.[8]

Experimental Protocol:

-

To 440 mL of hot (80°C) distilled water, add 52 g of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine.

-

Place the beaker in a 90°C water bath and stir the suspension for at least 1 hour.

-

Add 46 mL of a 20% sodium hydroxide solution to the mixture to increase the solubility of the suspension.

-

Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals.

-

Cool the supernatant, filter, and wash with cold water.

-

Add 56 mL of concentrated sulfuric acid in 500 mL of water to the precipitate and its solution.

-

Heat the mixture in a boiling water bath for 90 minutes.

-

Wash the resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulfate with distilled water and ethanol.

-

Dry the final product at 80°C.[8]

A yield of 70% has been reported for this method.[8] An alternative, more environmentally friendly method involves catalytic hydrogenation under neutral conditions followed by acidification with sulfuric acid, which can improve yield and purity.[9]

Synthesis of this compound.

Biological Role and Potential Applications

Intermediate in Purine Synthesis

This compound is a key intermediate in the synthesis of purine derivatives, most notably guanine.[8][10] Guanine is a fundamental component of nucleic acids (DNA and RNA). The synthesis of guanine from this pyrimidine precursor involves a ring-closure reaction, typically with a source of a single carbon atom like formamide.[8]

Role in the de novo purine synthesis pathway.

Antioxidant Activity

While direct studies on the antioxidant properties of this compound are limited, related pyrimidine derivatives have demonstrated antioxidant activity.[11] The presence of multiple amino and hydroxyl groups on the pyrimidine ring suggests a potential for radical scavenging activity. The antioxidant potential of pyrimidine derivatives is an active area of research, with various in vitro methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being employed for evaluation.[12]

Other Applications

This compound is also used in the cosmetic industry as an oxidative hair coloring agent.[2][13]

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated.[1] Available data suggests the following:

-

Acute Toxicity : It is considered harmful if swallowed.[4]

-

Irritation : May cause skin, eye, and respiratory tract irritation.[1][14]

-

Sensitization : May cause an allergic skin reaction.[4]

The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed its use in hair dye formulations and has set concentration limits for its application.[2][15]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[1]

-

Use with adequate ventilation and wear appropriate personal protective equipment (gloves, safety goggles).[1]

-

Wash thoroughly after handling.[1]

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of purines. Its chemical properties are well-characterized, and established synthetic routes are available. While its biological activities, such as potential antioxidant effects, are of interest, further research is needed to fully elucidate its mechanism of action and pharmacokinetic profile. Professionals working with this compound should adhere to appropriate safety precautions.

References

- 1. 2,5,6-Triaminopyrimidin-4-ol sulphate(1603-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. anaxlab.com [anaxlab.com]

- 4. 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 6. 2,5,6-Triaminopyrimidin-4-ol sulphate | 1603-02-7 [amp.chemicalbook.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. tsijournals.com [tsijournals.com]

- 9. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. scbt.com [scbt.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate. This pyrimidine derivative is a key intermediate in the synthesis of various biologically significant molecules, most notably purines such as guanine, which are fundamental components of nucleic acids and have applications in antiviral drug development. This document consolidates available data on its chemical identity, synthesis protocols, and its role as a synthetic precursor.

Molecular Structure and Tautomerism

This compound (CAS No. 1603-02-7) is a substituted pyrimidine. It is important to note that this compound exists in tautomeric forms. The more frequently cited and synthesized form is 2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS No. 35011-47-3), which predominantly exists as the keto tautomer, 2,5,6-Triaminopyrimidin-4(1H)-one sulfate. This tautomerism is a common feature in hydroxypyrimidines.[1][2] For the purpose of this guide, we will consider these names as referring to the same chemical entity in its different isomeric forms. The molecular structure primarily discussed in synthetic literature is the keto form.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | sulfuric acid;2,5,6-triamino-1H-pyrimidin-4-one | [3] |

| Synonyms | 2,5,6-Triamino-4-pyrimidinol sulfate, 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 6-Hydroxy-2,4,5-triaminopyrimidine sulfate | [4][5][6] |

| CAS Number | 1603-02-7 (enol form), 35011-47-3 (keto form) | [7][8] |

| Molecular Formula | C₄H₉N₅O₅S | [9] |

| Molecular Weight | 239.21 g/mol | [9] |

| Appearance | White to yellow-beige crystalline powder | [4] |

| SMILES | C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O | [3] |

| InChI Key | RSKNEEODWFLVFF-UHFFFAOYSA-N | [9] |

| Melting Point | >300 °C | [4] |

| Solubility | Very low solubility in water. Soluble in DMSO. | [4][5] |

Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine sulfate

The most common synthetic route to 2,4,5-Triamino-6-hydroxypyrimidine sulfate involves the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This precursor is typically synthesized from the nitrosation of 2,4-diamino-6-hydroxypyrimidine. Two primary methods for the reduction step are detailed in the literature: catalytic hydrogenation and chemical reduction using reagents like sodium dithionite.

Caption: General synthesis pathway for 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

Experimental Protocols

Below are representative experimental protocols derived from the literature for the synthesis of 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

Method 1: Reduction with Sodium Dithionite [10]

This protocol describes the chemical reduction of the nitroso precursor.

-

Preparation of the Suspension: In a suitable reaction vessel, add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80 °C) distilled water.

-

Solubilization: Place the vessel in a 90 °C water bath and stir the suspension vigorously for at least 1 hour. Add 46 mL of a 20% sodium hydroxide solution to aid in the dissolution of the starting material.

-

Reduction: Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals to the reaction mixture.

-

Work-up: After the addition is complete, boil the mixture. Filter the hot solution through a Buchner funnel.

-

Precipitation: Cool the filtrate and collect the precipitate by filtration. Wash the precipitate with cold water.

-

Sulfate Salt Formation: To the combined precipitate and its solution, add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water. Heat the mixture in a boiling water bath for 90 minutes.

-

Isolation and Purification: Collect the resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulfate by filtration. Wash the solid with distilled water and ethanol, then dry at 80 °C.

Method 2: Catalytic Hydrogenation [11][12]

This protocol outlines the synthesis via catalytic hydrogenation.

-

Reaction Setup: In a high-pressure reactor, suspend 3.875 g (0.016 mol) of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in 80 mL of deionized water containing a surfactant (e.g., 0.02 g sodium dodecylbenzenesulfonate).

-

Catalyst Addition: Add 0.3164 g of 5% palladium on carbon (Pd/C) catalyst to the suspension.

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 2 MPa. Heat the mixture to 40 °C and stir for 5 hours.

-

Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the Pd/C catalyst.

-

Acidification and Precipitation: Adjust the pH of the filtrate to between 1 and 2 with a 2 mol/L sulfuric acid solution.

-

Crystallization and Isolation: Allow the product to crystallize by standing for 30 minutes, then cool further. Collect the white crystalline product by filtration and dry to yield 2,4,5-triamino-6-hydroxypyrimidine sulfate.[9]

Caption: Workflow for the catalytic hydrogenation synthesis.

Spectral Data

Detailed assigned spectral data for this compound is limited in the available literature. However, some unassigned infrared spectral data has been reported.

| Infrared (IR) Spectral Peaks (KBr, cm⁻¹) |

| 3321.8 |

| 3093.6 |

| 2728 |

| 2510.2 |

| 1669.7 |

| 1586 |

| 1129.9 |

| 1078.8 |

| 541.1 |

Reference:[10] Note: Quantitative NMR and mass spectrometry data with peak assignments are not readily available in the reviewed literature.

Application in Synthesis: Precursor to Guanine

A primary application of 2,4,5-Triamino-6-hydroxypyrimidine sulfate is its use as a key intermediate in the synthesis of guanine.[1] The process involves a ring-closing reaction, typically with a source of a one-carbon unit, such as formamide or formic acid.[10][13]

Caption: Logical relationship of 2,4,5-Triamino-6-hydroxypyrimidine sulfate as a precursor to guanine.

This transformation is significant in the pharmaceutical industry for the production of antiviral drugs that are guanine analogues.

Biological Activity and Signaling Pathways

The direct biological activity and involvement in specific signaling pathways of this compound are not extensively documented. Its primary biological relevance stems from its role as a precursor to purines. Purine derivatives synthesized from this intermediate, such as guanine analogues, can exhibit significant biological effects, including antiviral activity, by interfering with viral DNA or RNA synthesis. Some pyrimidine derivatives have also been noted for their antioxidant activity.[5][14] Further research is required to elucidate any intrinsic biological functions of the title compound itself.

Conclusion

This compound, and its more commonly referenced tautomer 2,4,5-Triamino-6-hydroxypyrimidine sulfate, are crucial intermediates in organic and medicinal chemistry. While detailed quantitative structural and spectral data are sparse in publicly accessible literature, established synthetic routes via the reduction of a nitroso-pyrimidine precursor are well-documented. Its principal application lies in the synthesis of guanine and its derivatives, underscoring its importance in the development of antiviral therapeutics. This guide provides a foundational understanding for researchers and professionals working with this versatile pyrimidine compound.

References

- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. d-nb.info [d-nb.info]

- 8. CN1966504A - Guanine one-pot synthesis method - Google Patents [patents.google.com]

- 9. tsijournals.com [tsijournals.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. benchchem.com [benchchem.com]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patents.justia.com [patents.justia.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate and its Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate (CAS Number: 1603-02-7), a pyrimidine derivative. While this compound itself is utilized in chemical synthesis and as a component in hair coloring formulations, its structural similarity to the active metabolite of a widely known pharmaceutical agent necessitates a detailed exploration of its pharmacological context. This guide will clarify the distinction and delve into the scientifically significant role of a related compound, minoxidil sulfate, which is the active form of the hair growth drug minoxidil. Understanding the chemistry and biology of these pyrimidine sulfates is crucial for researchers in drug discovery and development, particularly in the fields of dermatology and cardiovascular medicine.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to distinguish this compound from minoxidil sulfate, the active metabolite of minoxidil.

| Property | Value | Reference |

| CAS Number | 1603-02-7 | [Source: 1, 2] |

| Molecular Formula | C4H7N5O4S | [Source: 1] |

| Molecular Weight | 239.2 g/mol | [Source: 1] |

| Appearance | Off-white to light yellow solid | [Source: 1] |

| Melting Point | >300 °C | [Source: 17] |

| Synonyms | 2,5,6-Triaminopyrimidin-4-ol sulphate, 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, 2,4,5-Triamino-6-hydroxypyrimidine sulfate | [Source: 1, 3, 4] |

Pharmacological Relevance: The Link to Minoxidil

The primary pharmacological interest in pyrimidine sulfates for drug development stems from minoxidil, a pro-drug that is metabolically activated to minoxidil sulfate (CAS: 83701-22-8).[1][2][3] this compound, while not the active drug metabolite, shares the core triaminopyrimidine sulfate structure, making its chemistry relevant to understanding the synthesis and properties of this class of compounds.

Minoxidil was initially developed as an antihypertensive drug.[4] Its mechanism of action is the opening of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle, leading to vasodilation.[4] The unexpected side effect of hypertrichosis (excessive hair growth) led to its development as a topical treatment for androgenetic alopecia.[5]

Bioactivation of Minoxidil

Minoxidil itself is a pro-drug and requires bioactivation to exert its therapeutic effects.[6] This activation occurs via sulfation, a reaction catalyzed by the sulfotransferase enzyme SULT1A1, which is present in hair follicles.[7][8] The product of this reaction is minoxidil sulfate, the active metabolite responsible for stimulating hair growth.[3][9] The activity of the SULT1A1 enzyme can vary significantly among individuals, which may explain the variability in patient response to topical minoxidil treatment.[8][10]

References

- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effect of K+ channel openers on K+ channel in cultured human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minoxidil sulfate - Wikipedia [en.wikipedia.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE PCCA BLOG | The Art and Science of Topical Minoxidil Formulas [pccarx.com]

- 7. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. farjo.com [farjo.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate, a pivotal intermediate in the synthesis of various biologically significant molecules. This document details its chemical properties, provides a comprehensive list of synonyms, outlines detailed experimental protocols for its synthesis and analysis, and explores its role in key biochemical pathways.

Chemical Identity and Synonyms

This compound is a pyrimidine derivative that serves as a crucial building block in organic and medicinal chemistry. Due to historical naming conventions and its chemical structure, it is known by a variety of synonyms.

A comprehensive list of synonyms for this compound includes:

-

4-Hydroxy-2,5,6-triaminopyrimidine sulfate[4]

-

(2,5,6-Triaminopyrimidin-4-yl) hydrogen sulfate

-

Sulfuric acid hydrogen 2,5,6-triaminopyrimidin-4-yl ester

-

2,5,6-Triamino-4-pyrimidinol hydrogen sulfate, 98%

-

2,4,5- TRIAMINO -6- HYDROXY PYRIMID

-

2,4,5-three amino-6-hydroxy pyridine sulfate

-

2,4,5-Triamino-6-hydroxpyrimidine

-

2,5,6-triamino-4-pyrimidinohydrogensulfate(ester)

-

2,5,6-triamino-4-pyrimidinomonosulfate

-

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

-

4(1H)-Pyrimidinone, 2,5,6-triamino-, sulfate

-

2,5,6-Triaminopyrimidin-4(1H)-one sulphate[3]

-

2,5,6-triamino-4-pyrimidinol sulfate[3]

-

4-hydroxy-2,5,6-triamino-pyrimidin-sulfat

-

2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE [INCI][3]

-

4(3H)-PYRIMIDINONE, 2,5,6-TRIAMINO-, SULFATE[3]

-

Folic Acid Dihydrate - Impurity B (Sulphate Salt) (EP/BP)[4]

-

2,5,6-Triamino-4-pyrimidol sulfate salt[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H7N5O4S or C4H9N5O5S | [5] |

| Molecular Weight | 221.19 g/mol or 239.21 g/mol | [2][5] |

| Appearance | White to pale yellow crystalline powder | [7] |

| Melting Point | >300 °C (decomposes) | [7] |

| Solubility | Soluble in hot water and DMSO, slightly soluble in ethanol, insoluble in non-polar solvents.[7] | [7] |

| Purity (by HPLC) | ≥95% to ≥98% | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Reduction of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

This protocol is adapted from a method described for the synthesis of guanine, where this compound is a key intermediate.[1]

Materials:

-

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

-

Distilled water

-

20% Sodium hydroxide solution

-

Sodium dithionite

-

Concentrated sulfuric acid

-

Ethanol

-

Magnetic stirrer and hot plate

-

Beakers and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a beaker, add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80°C) distilled water.

-

Place the beaker in a water bath at 90°C and stir the suspension with a magnetic stirrer for at least 1 hour.

-

To enhance solubility, add 46 mL of a 20% sodium hydroxide solution to the mixture.

-

Add 15 g of sodium dithionite in portions over 20-minute intervals.

-

After the addition of sodium dithionite is complete, cool the supernatant and filter the precipitate.

-

Wash the precipitate with cold water.

-

To the precipitate, add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water.

-

Heat the mixture in a boiling water bath for 90 minutes.

-

The resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulphate should be washed with distilled water and then with ethanol.

-

Dry the final product at 80°C.

Purification

A common method for the purification of 2,4,5-Triamino-6-hydroxypyrimidine sulfate involves its conversion to the dihydrochloride salt and subsequent reconversion to the sulfate salt.[7]

Materials:

-

Crude 2,4,5-Triamino-6-hydroxypyrimidine sulfate

-

Barium chloride (BaCl2)

-

Hydrochloric acid (HCl)

-

Sulfuric acid (H2SO4)

-

Distilled water

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Suspend 2.57 g (10 mmoles) of the crude sulfate salt in 20 mL of water containing 10 mmoles of BaCl2.

-

Stir the suspension in a boiling water bath for 15 minutes.

-

Cool the mixture and filter off the insoluble barium sulfate (BaSO4), washing the precipitate with 10 mL of boiling water.

-

Combine the filtrate and washings, and make the solution acidic with HCl.

-

Evaporate the solution to dryness to obtain the residual hydrochloride salt.

-

Recrystallize the dihydrochloride salt from water by adding concentrated HCl.

-

Dissolve the purified hydrochloride salt in hot water and add an equivalent amount of H2SO4.

-

The purified sulfate salt will precipitate as a white microcrystalline solid.

-

Filter the solid, wash it extensively with water, and dry it in a vacuum over P2O5.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for determining the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate using HPLC with an internal standard.[8]

Chromatographic Conditions:

-

Column: C18 column

-

Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detector: UV detector

-

Internal Standard: p-Aminobenzenesulfonic acid

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of 2,4,5-triamino-6-hydroxypyrimidine sulfate and a fixed concentration of the internal standard (p-aminobenzenesulfonic acid).

-

Preparation of Sample Solution: Accurately weigh a sample of the synthesized 2,4,5-triamino-6-hydroxypyrimidine sulfate and dissolve it in a known volume of the mobile phase, adding the same fixed concentration of the internal standard.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the standard solutions.

-

Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity of the sample.

Role in Biochemical Pathways and Synthetic Applications

This compound is not known to be directly involved in cellular signaling pathways as a signaling molecule itself. Its primary significance lies in its role as a precursor for the synthesis of essential biomolecules.

Precursor in Guanine Synthesis

This compound is a key intermediate in the chemical synthesis of guanine, one of the four main nucleobases found in DNA and RNA.[1][3] The synthesis involves the cyclization of the pyrimidine ring to form the imidazole ring of the purine structure.

References

- 1. tsijournals.com [tsijournals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. patents.justia.com [patents.justia.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 35011-47-3|2,5,6-Triaminopyrimidin-4(3H)-one sulfate|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 8. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]

Physical and chemical properties of 2,4,5-Triamino-6-hydroxypyrimidine sulfate

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and synthetic applications of 2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS No: 35011-47-3). The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Core Properties and Specifications

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a pyrimidine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds.[1][2] It is recognized for its role in producing purine derivatives with antiviral properties and in the synthesis of folic acid.[1][3][4]

Physical and Chemical Data

The quantitative physical and chemical properties of 2,4,5-Triamino-6-hydroxypyrimidine sulfate are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | 2,5,6-triamino-1,4-dihydropyrimidin-4-one; sulfuric acid | [5] |

| Synonyms | 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, Folic Acid Impurity B | [1][6][7][8] |

| CAS Number | 35011-47-3 (Anhydrous) | [6][9] |

| Molecular Formula | C₄H₇N₅O · H₂SO₄ | [10][11] |

| Molecular Weight | 239.21 g/mol | [1][10][12] |

| Appearance | White to yellow-beige or light brown crystalline powder | [1][5][7][13] |

| Melting Point | ≥300 °C (decomposes) | [1][2][6][10] |

| Boiling Point | 277 °C at 760 mmHg | [1][2] |

| Flash Point | 121.3 °C | [1][2] |

| Density | 2.033 g/cm³ | [1][2] |

| Solubility | Very low solubility in H₂O (2 g/L); Soluble in DMSO | [1][6][7] |

| pH | 2-3 (2 g/L in H₂O at 20 °C) | [14] |

| Storage Temperature | Room Temperature (2-30°C), in an inert atmosphere, protected from light | [1][10] |

Stability and Reactivity

2,4,5-Triamino-6-hydroxypyrimidine sulfate is stable under normal storage conditions.[13] It should be kept away from strong oxidizing agents.[13] The compound is known to exhibit keto-enol tautomerism, with the enol form being predominant in the crystalline state.[9] It is stable in water for up to 24 hours when mixed with a suitable antioxidant.[15][16]

Synthetic Pathways and Applications

This compound is a key building block in organic synthesis, primarily for heterocyclic compounds like purines.[1] Its main applications include the preparation of guanines, folic acid, and other derivatives with potential antiviral and antioxidative activities.[1][3][7]

References

- 1. lookchem.com [lookchem.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. tsijournals.com [tsijournals.com]

- 4. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 5. 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 94% 25 g | Request for Quote [thermofisher.com]

- 6. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 6-Hydroxy-2,4,5-triaminopyrimidine sulfate | 39267-74-8 | Benchchem [benchchem.com]

- 10. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 | FT12125 [biosynth.com]

- 11. 2,4,5-Triamino-6-hydroxypyrimidine Sulfate | 35011-47-3 | TCI AMERICA [tcichemicals.com]

- 12. jnfuturechemical.com [jnfuturechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. ec.europa.eu [ec.europa.eu]

- 16. ec.europa.eu [ec.europa.eu]

A Technical Guide to the Spectroscopic Profile of 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate (also known as 2,5,6-Triaminopyrimidin-4-ol sulfate), a compound of interest in various research and development applications. Due to the limited availability of public domain raw spectral data, this document combines reported characterizations with predicted spectroscopic values based on the known functional groups of the molecule.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₇N₅O₄S

-

CAS Number: 1603-02-7

-

Synonyms: 2,5,6-Triamino-4-pyrimidinol sulfate, 4-Hydroxy-2,5,6-triaminopyrimidine sulfate[1]

Spectroscopic Data

A full characterization of a specific batch of this compound has been reported, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy[3]. While the raw data from this report is not publicly available, the following tables summarize the expected and reported spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, the following signals are anticipated. A ¹H NMR spectrum has been recorded on a Varian CFT-20 instrument[1].

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 8.0 | Broad Singlet | 2H | -NH₂ (aromatic) |

| ~ 6.0 - 7.0 | Broad Singlet | 2H | -NH₂ (aromatic) |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ (aromatic) |

| ~ 10.0 - 11.0 | Broad Singlet | 1H | -OH (sulfate) |

Note: Chemical shifts are highly dependent on the solvent and pH. The broadness of the signals is expected due to proton exchange with the solvent and with each other.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 170 | C4 (C-O) |

| ~ 150 - 160 | C2, C6 (C-N) |

| ~ 90 - 100 | C5 (C-N) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table outlines the expected absorption bands for this compound.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (primary amines) |

| 3200 - 2500 | Broad | O-H stretching (sulfate) |

| 1680 - 1620 | Strong | N-H bending (primary amines) |

| 1600 - 1450 | Medium | C=C and C=N stretching (pyrimidine ring) |

| 1250 - 1150 | Strong | S=O stretching (sulfate)[4] |

| 1100 - 1000 | Strong | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be most suitable.

Table 4: Predicted Mass Spectrometry Data (ESI)

| m/z | Ion |

| 240.0399 | [M+H]⁺ |

| 262.0218 | [M+Na]⁺ |

| 142.0729 | [M - HSO₄]⁺ |

Note: The fragmentation of aminopyrimidines can be complex, often involving ring cleavage[5][6]. The loss of the hydrogen sulfate group is a probable fragmentation pathway.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH buffer). The choice of solvent is critical due to the compound's polarity and the presence of exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Solvent suppression techniques may be necessary if using D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

-

For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5,6-Triaminopyrimidin-4(3H)-one sulfate | CymitQuimica [cymitquimica.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Sulfate composition of glycosaminoglycans determined by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate: Solubility and Stability

This technical guide provides a comprehensive overview of the solubility and stability of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in drug development. This document compiles available data on the compound's physicochemical properties, provides detailed experimental protocols, and outlines its role in synthetic pathways.

Chemical and Physical Properties

This compound, also known by synonyms such as 2,5,6-Triamino-4-pyrimidinol sulfate and 2,4,5-Triamino-6-hydroxypyrimidine sulfate, is an off-white to light yellow or beige, odorless powder. Its chemical structure and key identifiers are presented below.

| Property | Value |

| CAS Number | 1603-02-7, 35011-47-3 |

| Molecular Formula | C₄H₇N₅O₄S |

| Molecular Weight | 239.21 g/mol [1][2] |

| Appearance | Off-white to light yellow or beige, odorless powder[1] |

| Melting Point | >300 °C[3] |

Solubility Profile

The solubility of this compound has been reported in a limited number of solvents. It is important to note that regulatory bodies have highlighted a lack of comprehensive and precise solubility data, particularly concerning the influence of pH.[1][4]

| Solvent | Reported Solubility | Notes |

| Water | > 0.2%[1] | The European Commission's Scientific Committee on Consumer Safety (SCCS) has noted that the reported solubility data lack accuracy and are indefinite in relation to pH.[1][4] |

| Water | 1.5 g/L at 25°C | Visually determined after 15 minutes of stirring. |

| DMSO | < 0.1% | This contradicts some sources stating it is "soluble in DMSO". This discrepancy should be considered in experimental design. |

| Ethanol | < 0.1% |

Stability Characteristics

This compound is reported to be stable under normal temperature and pressure conditions.[3] However, its stability is influenced by several factors, as detailed below.

| Condition | Stability Profile |

| In Aqueous Solution | Stable in water for up to 24 hours when mixed with a suitable antioxidant.[1] The specific antioxidant is often not specified in public literature. |

| pH | The sulfate ester group may undergo hydrolysis under extreme pH conditions. |

| Oxidation | The compound is susceptible to oxidation in the air.[3] It is incompatible with strong oxidizing agents. |

| Decomposition | When heated to decomposition, it may emit toxic fumes of carbon monoxide, and oxides of nitrogen and sulfur.[3] |

| In Formulations | The stability of the compound in marketed products, such as hair dye formulations, has not been extensively reported.[1][4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of a nitrosopyrimidine derivative followed by salt formation with sulfuric acid.

Method 1: Reduction with Sodium Dithionite

-

Suspension: Suspend 2,4-diamino-6-hydroxy-5-nitroso pyrimidine in hot distilled water (80-90°C).

-

Solubilization: Add a 20% sodium hydroxide solution to the suspension to aid in the dissolution of the starting material.

-

Reduction: Gradually add sodium dithionite to the reaction mixture.

-

Precipitation: Upon completion of the reduction, acidify the solution with sulfuric acid to precipitate the this compound salt.

-

Purification: Wash the precipitate with distilled water and ethanol.

-

Drying: Dry the final product.

Method 2: Catalytic Hydrogenation

-

Reaction Setup: In a suitable reaction vessel, suspend 5-phenylazo-2,4,6-triamino-pyrimidine in water.

-

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the suspension.

-

Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere.

-

Catalyst Removal: After the reaction is complete, filter the mixture to remove the catalyst.

-

Precipitation: Add sulfuric acid to the filtrate to precipitate the desired sulfate salt.

-

Isolation: Isolate the product by filtration and dry.

Caption: Synthetic workflows for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

A reported HPLC method for determining the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate is as follows:

-

Chromatographic Column: C18 column

-

Detector: Ultraviolet (UV) detector

-

Mobile Phase: A mixture of a phosphate buffer and methanol. The buffer consists of H₃PO₄-KH₂PO₄ adjusted to a pH between 3.4 and 4.4 (optimally pH 3.9). An ion-pairing reagent, such as heptane sulfonic acid sodium, is added to the mobile phase.

-

Internal Standard: p-aminobenzenesulfonic acid

Caption: Workflow for HPLC purity analysis.

Role in Purine Synthesis

This compound is a crucial precursor in the synthesis of various purine derivatives, which are fundamental components of DNA and RNA and are integral to numerous cellular processes. Its chemical structure allows for the construction of the fused imidazole ring, characteristic of purines. This has significant implications for the development of antiviral and anticancer therapies.

Caption: Role as a precursor in purine synthesis.

Summary and Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. While some data on its solubility and stability are available, there is a clear need for more comprehensive and precise studies, particularly regarding its behavior in different pH environments and in final product formulations. The experimental protocols for its synthesis and analysis provide a solid foundation for researchers working with this important intermediate. Its role as a precursor in the synthesis of purine analogs underscores its importance in the development of novel therapeutics. Future research should focus on filling the existing data gaps to enable a more complete understanding of this molecule's properties and to facilitate its broader application in pharmaceutical sciences.

References

The Triaminopyrimidine Core: A Scaffolding for Serendipity and Rational Drug Design

An In-depth Technical Guide on the Discovery and History of Triaminopyrimidine Compounds

Introduction

The triaminopyrimidine scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in the history of medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents, treating conditions from hypertension and hair loss to malaria and cancer. This technical guide delves into the rich history of triaminopyrimidine compounds, from their initial synthesis to the serendipitous discoveries and rational design strategies that have solidified their place in modern pharmacology. We will explore the key milestones, detail the experimental protocols that underpinned these discoveries, and present a quantitative analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Early Discoveries and the Dawn of Therapeutic Applications

The journey of triaminopyrimidine compounds began in the early 20th century with the synthesis of the parent molecule, 2,4,6-triaminopyrimidine. This compound served as a critical precursor in the synthesis of various other molecules, including the B vitamin folic acid. The structural similarity of triaminopyrimidine to components of essential biological molecules hinted at its potential for therapeutic intervention.

One of the earliest significant applications of this scaffold was in the development of diuretics. The observation that certain pteridine derivatives, which contain a fused pyrimidine ring, influenced renal function spurred a dedicated research effort at Smith Kline and French Laboratories. This investigation led to the development of Triamterene in the early 1960s, a potassium-sparing diuretic that represented a significant advancement in the management of hypertension and edema.

A Tale of Two Serendipitous Discoveries: Minoxidil and its Unexpected Hair Growth Properties

The story of triaminopyrimidine compounds is incomplete without highlighting the remarkable role of serendipity. In the late 1950s, the Upjohn Company synthesized a triaminopyrimidine derivative, later named Minoxidil , with the initial goal of treating ulcers. While it proved ineffective for this purpose, researchers observed a potent vasodilatory effect. This led to its development as an oral medication for severe hypertension, marketed as Loniten.

During clinical trials and subsequent use, a peculiar side effect was consistently noted: hypertrichosis, or excessive hair growth. This observation sparked a new avenue of research, leading to the development of a topical formulation of Minoxidil. After extensive clinical studies, this formulation was approved for the treatment of androgenetic alopecia (pattern hair loss), becoming the widely known drug Rogaine®. This accidental discovery transformed a potent antihypertensive into a blockbuster hair loss treatment, showcasing the unpredictable yet fruitful nature of pharmaceutical research.

Quantitative Data on Triaminopyrimidine Derivatives

The versatility of the triaminopyrimidine scaffold is evident in the wide range of biological targets it can be modified to inhibit. The following tables summarize quantitative data for various triaminopyrimidine derivatives, illustrating their potency against different enzymes and receptors.

Table 1: Inhibitory Activity of Triaminopyrimidine Derivatives against Various Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| A12 | FAK | 94 | [1] |

| TAE-226 based | FAK | 130 | [1] |

| ... | ... | ... | ... |

Table 2: Activity of Triaminopyrimidine Derivatives against G-Protein Coupled Receptors (GPCRs)

| Compound ID | Target Receptor | IC50 (µM) | Reference |

| Series 6A Analog | GalR2 | 0.33 - 1.0 | [2] |

| Compound 6c | CCR4 | 0.064 | |

| Compound 12a | CCR4 | 0.077 | |

| Compound 12b | CCR4 | 0.069 | |

| ... | ... | ... | ... |

Table 3: Cytotoxicity of Triaminopyrimidine Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 8h | DU145 | 0.0948 | |

| Compound 8i | DU145 | 0.0372 | |

| Compound 8j | DU145 | 0.248 | |

| Compound 99 | HepG2 | 17.69 - 25.18 | |

| Compound 103b | MCF7 | 17.69 - 25.4 | |

| ... | ... | ... | ... |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and biological evaluation of triaminopyrimidine compounds.

Synthesis of Minoxidil

This protocol describes a common synthetic route to Minoxidil.

Step 1: N-oxidation of 6-chloro-2,4-diaminopyrimidine

-

In a round-bottom flask equipped with a magnetic stirrer and condenser, place 6-chloro-2,4-diaminopyrimidine (1 mmol) and ethanol (5 mL).

-

Add a catalytic amount of CoFe2O4 magnetic nanocatalyst (5 mol %).

-

Add 30% hydrogen peroxide (0.5 mL) to the mixture.

-

Reflux the reaction mixture for 60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product, 2,6-diamino-4-chloropyrimidine N-oxide.

Step 2: Nucleophilic Substitution with Piperidine

-

In a round-bottom flask, combine 2,6-diamino-4-chloro-pyrimidine N-oxide (1 mmol) with an excess of piperidine (1.8 mL, 18.2 mmol).

-

Heat the mixture to boiling (106 °C) and stir for 120 minutes, monitoring the reaction by TLC.

-

After the reaction is complete, remove the excess piperidine by evaporation under reduced pressure.

-

Wash the resulting solid material with water.

-

Recrystallize the crude product from hot water to yield pure Minoxidil as a colorless crystalline solid.[2]

Synthesis of Triamterene

This protocol outlines the synthesis of Triamterene.

Step 1: Synthesis of 2,4,6-triaminopyrimidine

-

React guanidine with malonodinitrile in the presence of a base to form 2,4,6-triaminopyrimidine.

Step 2: Nitrosation

-

Treat the 2,4,6-triaminopyrimidine with nitric acid to yield 5-nitroso-2,4,6-triaminopyrimidine.

Step 3: Condensation and Cyclization

-

In a reaction kettle, combine 100 kg of 5-nitroso-2,4,6-triaminopyrimidine and 120 kg of phenylacetonitrile in 400 kg of N,N-dimethylacetamide (DMAC).

-

Add 5 kg of solid sodium hydroxide and stir the mixture.

-

At 20-30 °C, begin the dropwise addition of 37 kg of a sodium ethoxide solution in ethanol over 1-2 hours.

-

After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 5 hours.

-

Cool the mixture to 30 °C and filter to obtain the crude Triamterene product.

-

The crude product can be further purified by recrystallization from DMAC.[3]

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of triaminopyrimidine compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test triaminopyrimidine compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value by plotting the viability against the compound concentration.[4][5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of triaminopyrimidine compounds are mediated through their interaction with various biological pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

Caption: A generalized workflow for the discovery and development of triaminopyrimidine-based drugs.

Caption: The signaling pathway of Minoxidil in hair follicle cells.

Caption: The mechanism of action of Triamterene as an ENaC inhibitor in the kidney.

Conclusion and Future Directions

The history of triaminopyrimidine compounds is a testament to the power of both systematic research and serendipitous observation in drug discovery. From their origins as synthetic building blocks to their current status as a privileged scaffold in medicinal chemistry, these compounds have had a profound impact on human health. The diverse biological activities exhibited by triaminopyrimidine derivatives continue to inspire the development of new therapeutic agents. Future research will likely focus on leveraging computational modeling and high-throughput screening to design more potent and selective inhibitors for a range of targets, including novel kinases, GPCRs, and enzymes involved in infectious diseases. The rich history of the triaminopyrimidine core serves as a valuable lesson and a continuing source of inspiration for the next generation of drug discovery professionals.

References

In-Depth Technical Guide: Health and Safety Data for 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate (CAS No. 1603-02-7). The information is compiled from safety data sheets, regulatory assessments, and scientific literature to support risk assessment and safe handling practices in a research and development setting.

Chemical and Physical Properties

This compound, also known as 2,5,6-Triamino-4-pyrimidinol sulfate or 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, is a pale yellow crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H7N5O4S | [2][3] |

| Molecular Weight | 239.21 g/mol | [1][3] |

| CAS Number | 1603-02-7 | [2][4] |

| EINECS Number | 216-500-9 | [2][3] |

| Melting Point | >300°C | [3][4] |

| Boiling Point | >300°C | [1][3] |

| Density | 2.033 g/cm³ | [3][4] |

| Water Solubility | 1.5 g/L at 25°C | [1] |

| Appearance | Pale yellow crystals | [1] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[2][5] However, available data from acute toxicity and irritation studies indicate potential hazards upon exposure.

| Endpoint | Result | Species | Route | Reference |

| Acute Toxicity (LDLo) | 800 mg/kg | Mouse | Parenteral | [1][4] |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Rat | Oral (gavage) | [6] |

| Acute Dermal Toxicity | No adverse effects observed at 2000 mg/kg bw | Rat | Dermal | [6] |

| Skin Irritation | Stated to be irritating | Not specified | Dermal | [1] |

| Eye Irritation | Not irritating (Primary Irritation Score: 1.08) | Rabbit | Ocular | [6] |

| Skin Sensitization | May cause an allergic skin reaction | Not specified | Dermal | [7][8] |

GHS Hazard Classification:

-

Acute toxicity, oral: Warning (Harmful if swallowed)[7]

-

Serious eye damage/eye irritation: Warning (Causes serious eye irritation)[7]

-

Skin Sensitization: Warning (May cause an allergic skin reaction)[7]

Experimental Protocols

The toxicological data presented above are based on studies that generally follow standardized guidelines. The methodologies for key acute toxicity and irritation studies are detailed below, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This test is designed to assess the potential toxicity of a substance when ingested orally.[4][8][9]

-

Animal Species: Typically, young adult female rats are used.[7][9]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to a conventional laboratory diet and an unlimited supply of drinking water.[7]

-

Procedure:

-

A sighting study is first conducted to determine the appropriate starting dose.[10]

-

The test substance is administered as a single oral dose to groups of animals at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[9]

-

Animals are observed for signs of toxicity and mortality for up to 14 days.[4]

-

Detailed observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion upon contact with the skin.[3][5][11][12][13]

-

Animal Species: The albino rabbit is the preferred species.[5][11][12]

-

Procedure:

-

The fur is removed from a small area of the animal's back (approximately 6 cm²).[3][11]

-

A single dose of 0.5 g of the solid test substance is applied to the prepared skin.[11]

-

The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[6][11]

-

After exposure, the residual test substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days.[11]

-

The severity of the skin reactions is scored.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential for a substance to cause irritation or damage to the eye.[1][2][6][14][15]

-

Animal Species: The albino rabbit is the preferred species.[14]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[14]

-

The eyelids are gently held together for about one second to prevent loss of the substance.[2]

-

The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess the reversibility of any effects.[1][14]

-

The cornea, iris, and conjunctiva are evaluated and scored for any lesions.[2]

-

Postulated Metabolic and Toxicological Pathways

Specific metabolic pathways for this compound have not been detailed in the available literature. However, as an aromatic amine, its metabolism is likely to follow the general pathways for this class of compounds. The primary metabolic activation step for aromatic amines is N-oxidation, catalyzed by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA, potentially leading to genotoxicity.

The following diagram illustrates a postulated metabolic pathway for this compound.

Experimental and Logical Workflows

The assessment of the health and safety of a chemical compound typically follows a structured workflow, from initial characterization to detailed toxicological evaluation.

Safe Handling and First Aid

Engineering Controls: Use in a well-ventilated area.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator if dust is generated.[2]

Handling:

-

Wash thoroughly after handling.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Avoid ingestion and inhalation.[2]

-

Keep container tightly closed.[2]

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[2][5]

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

Fire and Explosion Hazard Data

-

Flammability: Not flammable.[1]

-

Extinguishing Media: Use agent most appropriate to extinguish fire. Water spray, dry chemical, carbon dioxide, or appropriate foam can be used.[2]

-

Fire Fighting Instructions: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[5]

-

Conditions to Avoid: Incompatible products.[5]

-

Incompatibility with Other Materials: Oxidizing agents.[5]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides.[5]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro evaluation of the metabolic enzymes and drug interaction potential of triapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of the metabolic enzymes and drug interaction potential of triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 9. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. metabolon.com [metabolon.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatic microsomal N-hydroxylation of adenine to 6-N-hydroxylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flavin-dependent N-hydroxylating enzymes: distribution and application - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate from 5-nitroso-2,4,6-triaminopyrimidine. The primary method detailed is catalytic hydrogenation, which is presented as a clean and efficient route to the desired product.

Introduction

This compound is a pyrimidine derivative of interest in pharmaceutical and chemical research. This document outlines the synthesis, including reaction parameters, purification, and characterization data. The protocol is based on established methods for the reduction of nitrosopyrimidines.

Chemical Properties and Data

A summary of the key chemical compounds involved in this synthesis is provided below.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Nitroso-2,4,6-triaminopyrimidine | 2,4,6-Triamino-5-nitrosopyrimidine | 1006-23-1 | C₄H₆N₆O | 154.13 | Orange Solid |

| This compound | Sulfuric acid;2,5,6-triaminopyrimidin-4-ol | 1603-02-7 | C₄H₉N₅O₅S | 239.21 | Pale Yellow to Yellow Solid |

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 5-nitroso-2,4,6-triaminopyrimidine to 2,5,6-triaminopyrimidin-4-ol, followed by in-situ formation of the hydrogen sulfate salt.

Materials:

-

5-Nitroso-2,4,6-triaminopyrimidine

-

Palladium on carbon (5% Pd/C)

-

Deionized Water

-

Sulfuric Acid (H₂SO₄), concentrated

-

Nitrogen (N₂) or Argon (Ar) gas

-

Hydrogen (H₂) gas

-

Filtration apparatus (e.g., Büchner funnel)

-

Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator or a round-bottom flask with a three-way stopcock and hydrogen balloon)

Procedure:

-

Reaction Setup:

-

In a suitable hydrogenation vessel, add 5-nitroso-2,4,6-triaminopyrimidine.

-

Add deionized water to the vessel.

-

Carefully add the 5% Pd/C catalyst to the mixture.

-

Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.

-

-

Hydrogenation:

-

Introduce hydrogen gas to the reaction vessel. If using a hydrogenator, pressurize the vessel to the desired pressure (e.g., 1-5 MPa). If using a balloon, ensure a continuous supply of hydrogen at atmospheric pressure.

-

Stir the reaction mixture vigorously.

-

Heat the reaction to a temperature between 70-120°C.

-

Monitor the reaction progress by observing the disappearance of the starting material's color and/or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

-

Work-up and Sulfation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with deionized water.

-

Transfer the filtrate to a clean reaction vessel.

-

Slowly add concentrated sulfuric acid to the filtrate with stirring until the pH of the solution is between 1 and 2.

-

Cool the solution in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated this compound by filtration.

-

Wash the solid product with a small amount of cold deionized water, followed by a suitable organic solvent like ethanol, to aid in drying.

-

Dry the final product under vacuum.

-

Quantitative Data from Analogous Syntheses:

| Parameter | Value | Reference |

| Yield | >95% | [1] |

| Purity | >98% | [1] |

Alternative Reduction Methods

While catalytic hydrogenation is preferred, other methods have been described for the reduction of nitrosopyrimidines.

-

Sodium Sulfide Reduction: This method involves heating the nitroso-pyrimidine with sodium sulfide in an aqueous solution. The pH is maintained between 8-9 during the reduction, and the product is precipitated by acidification with sulfuric acid.[2]

-

Iron/Zinc in Acid: Reduction can also be achieved using iron or zinc powder in the presence of an acid like hydrochloric acid, followed by precipitation with sulfuric acid.[2]

Visualizations

Reaction Pathway:

Caption: Synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for Pteridine Synthesis Using 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pteridine derivatives utilizing 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate as a key precursor. Pteridines are a class of heterocyclic compounds of significant biological importance, forming the core structure of essential cofactors such as biopterin and folic acid.[1][2] The methodologies detailed herein are based on established synthetic strategies, primarily the Gabriel-Isay condensation, and are intended to facilitate the research and development of novel therapeutic agents and biological probes.

Core Synthetic Strategy: Gabriel-Isay Condensation

The principal route for synthesizing the pteridine core from this compound involves the condensation of its 5,6-diamino moiety with a 1,2-dicarbonyl compound.[3][4][5] This reaction, a variation of the Gabriel-Isay synthesis, is a robust and widely employed method for constructing the pyrazine ring of the pteridine scaffold.[3][4][5]

A critical aspect of this synthesis is the control of regioselectivity, particularly when using unsymmetrical 1,2-dicarbonyl compounds. The reaction conditions, most notably the pH, play a crucial role in determining the final isomeric product distribution.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pteridine derivatives from this compound.

Protocol 1: General Procedure for Pteridine Synthesis via Gabriel-Isay Condensation

This protocol outlines a general method for the condensation of this compound with a 1,2-dicarbonyl compound.

Materials:

-

This compound

-

1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

-

Suitable solvent (e.g., water, ethanol, or a mixture)

-

Base (e.g., aqueous ammonia, sodium hydroxide) or Acid (e.g., acetic acid, hydrochloric acid) for pH adjustment

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve this compound in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

-

Adjust the pH of the solution to the desired value (typically between 4 and 9) by the dropwise addition of an appropriate acid or base. The optimal pH is dependent on the specific 1,2-dicarbonyl compound used and the desired regioselectivity.[3]

-

Under an inert atmosphere, add an equimolar amount of the 1,2-dicarbonyl compound to the reaction mixture.

-

Stir the reaction mixture at a temperature ranging from room temperature to reflux for a period of 1 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature or below to induce precipitation of the pteridine product.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., water, ethanol), and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: Synthesis of Biopterin

This protocol describes the synthesis of biopterin, a biologically significant pteridine, through the condensation of this compound with 5-deoxy-L-arabinosone. This procedure is adapted from a known synthesis of biopterin.[6]

Materials:

-

This compound (referred to as 2,4,5-triamino-6-hydroxypyrimidine sulfate in the cited patent)

-

5-deoxy-L-arabinosone (prepared by the oxidation of 5-deoxy-L-arabinose)

-

Water

-

Aqueous ammonia

-

Glacial acetic acid

-

Nitrogen gas

Procedure:

-

Prepare a solution of this compound in water.

-

Adjust the pH of the solution to 8.5-9.0 with aqueous ammonia at 50°C.

-

Clarify the solution by filtration if necessary.

-

To the basic pyrimidine solution, add a freshly prepared aqueous solution of 5-deoxy-L-arabinosone.

-

Stir the resulting mixture under a nitrogen atmosphere for 1.5 hours.

-

Cool the mixture and adjust the pH to 4.5-5.0 by adding glacial acetic acid.

-

Further cool the mixture to induce precipitation of the crude biopterin product.

-

Collect the solid material by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization, which involves dissolving it in a basic solution and precipitating with acid.

Quantitative Data

The efficiency of pteridine synthesis is highly dependent on the specific reactants and reaction conditions. The following table summarizes representative quantitative data from the literature for pteridine syntheses starting from similar aminopyrimidine precursors.

| Starting Pyrimidine | 1,2-Dicarbonyl Compound | Product | Yield (%) | Purity (%) | Reference |

| 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 5-deoxy-L-arabinosone | Biopterin | 82.6 (crude) | - | [6] |

| 2,4,5,6-Tetraaminopyrimidine dihydrochloride | Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | 95.5 g | 96 | [1][7] |

Visualizations

Signaling Pathway: General Pteridine Synthesis